1-[(5-methyl-1H-imidazol-4-yl)methyl]-4-(4-methylphenyl)piperazine
Overview
Description
1-[(5-methyl-1H-imidazol-4-yl)methyl]-4-(4-methylphenyl)piperazine is a complex organic compound that features both imidazole and piperazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-methyl-1H-imidazol-4-yl)methyl]-4-(4-methylphenyl)piperazine typically involves the formation of the imidazole ring followed by its attachment to the piperazine moiety. One common method involves the cyclization of amido-nitriles to form substituted imidazoles . This reaction can be catalyzed by nickel, which facilitates the addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance the efficiency of imidazole formation . This method involves the use of a Schiff’s base complex nickel catalyst, which can be easily recovered and reused .
Chemical Reactions Analysis
Types of Reactions
1-[(5-methyl-1H-imidazol-4-yl)methyl]-4-(4-methylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole or piperazine rings.
Substitution: Both the imidazole and piperazine rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation reagents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.
Medicine: Its potential pharmacological properties are being investigated for therapeutic applications.
Industry: The compound’s stability and reactivity make it useful in the production of materials and catalysts.
Mechanism of Action
The mechanism by which 1-[(5-methyl-1H-imidazol-4-yl)methyl]-4-(4-methylphenyl)piperazine exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the piperazine ring can interact with various receptors in biological systems. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(5-methyl-1H-imidazol-4-yl)methyl]-4-phenylpiperazine
- 1-[(5-methyl-1H-imidazol-4-yl)methyl]-4-(4-chlorophenyl)piperazine
- 1-[(5-methyl-1H-imidazol-4-yl)methyl]-4-(4-fluorophenyl)piperazine
Uniqueness
1-[(5-methyl-1H-imidazol-4-yl)methyl]-4-(4-methylphenyl)piperazine is unique due to the presence of both a methyl group on the imidazole ring and a methylphenyl group on the piperazine ring. This specific substitution pattern enhances its chemical stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[(5-methyl-1H-imidazol-4-yl)methyl]-4-(4-methylphenyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4/c1-13-3-5-15(6-4-13)20-9-7-19(8-10-20)11-16-14(2)17-12-18-16/h3-6,12H,7-11H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGNWFNGAZRUPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC3=C(NC=N3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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